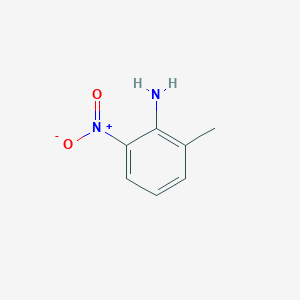

2-Methyl-6-nitroaniline

概要

説明

5-シス イロプロストは、プロスタグランジン I2(プロスタサイクリン)の第2世代構造アナログです。これは、強力な血管拡張作用と抗血小板作用で知られるイロプロストのC-5シス異性体です。

製法

合成ルートと反応条件

5-シス イロプロストの合成は、市販の出発物質から始まり、いくつかのステップを伴います。典型的な重要なステップには次のものがあります。

コア構造の形成: 合成は、アルドール縮合や環化などの有機反応を経て、コアプロスタサイクリン構造の構築から始まります。

官能基の導入: 天然のプロスタサイクリン構造を模倣するために、特定の位置に官能基が導入されます。これは、多くの場合、選択的な還元、酸化、および保護-脱保護戦略を伴います。

異性化: 最後のステップは、5-シス イロプロストの生物学的活性に不可欠なC-5シス配置を得るための異性化です。

工業生産方法

5-シス イロプロストの工業生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。これには、高収率反応、クロマトグラフィーなどの効率的な精製方法、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cis Iloprost involves several steps, starting from commercially available starting materials. The key steps typically include:

Formation of the Core Structure: The synthesis begins with the construction of the core prostacyclin structure through a series of organic reactions, including aldol condensations and cyclizations.

Introduction of Functional Groups: Functional groups are introduced at specific positions to mimic the natural prostacyclin structure. This often involves selective reductions, oxidations, and protection-deprotection strategies.

Isomerization: The final step involves the isomerization to obtain the C-5 cis configuration, which is crucial for the biological activity of 5-cis Iloprost.

Industrial Production Methods

Industrial production of 5-cis Iloprost follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods like chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

反応の種類

5-シス イロプロストは、さまざまな化学反応を起こします。これには次のようなものがあります。

酸化: 異なる生物学的活性を有する可能性のある、さまざまな誘導体を形成するために酸化される可能性があります。

還元: 還元反応は官能基を修飾し、薬理学的特性を変化させる可能性があります。

置換: 置換反応は新しい官能基を導入でき、これは異なる特性を持つアナログを作成するために使用できます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、しばしば還元反応に使用されます。

触媒: 炭素上のパラジウム(Pd / C)は、水素化反応で頻繁に使用されます。

主な生成物

これらの反応から生成される主な生成物は、一般的に官能基が修飾された5-シス イロプロストの誘導体であり、構造-活性関係を研究したり、新しい治療薬を開発するために使用できます。

科学研究への応用

5-シス イロプロストは、科学研究において幅広い用途があります。

化学: プロスタグランジンアナログとその化学的性質の研究における参照化合物として使用されます。

生物学: 研究者は、細胞シグナル伝達や血管生物学における役割を含む、プロスタサイクリンアナログの生物学的効果を研究するために使用しています。

医学: 肺動脈性高血圧、末梢血管疾患、その他の心血管疾患などの状態における潜在的な治療効果について調査されています。

産業: 製薬業界では、5-シス イロプロストは、プロスタサイクリン経路を標的とする新薬の開発に使用されています。

科学的研究の応用

Scientific Research Applications

1. Synthesis of Dyes and Pigments

2-Methyl-6-nitroaniline is primarily utilized in the synthesis of azo dyes, which are widely used in textiles and food industries. The compound serves as an intermediate in the production of various colorants due to its reactive amino and nitro groups.

Case Study: Azo Dye Production

A study demonstrated that this compound can be coupled with diazonium salts to form azo compounds, which exhibit vibrant colors and are stable under various conditions. The efficiency of this synthesis route was highlighted by a yield of over 80% when optimized conditions were applied .

2. Pharmaceutical Applications

This compound has been explored for its potential as a pharmaceutical intermediate. It acts as a precursor in the synthesis of various bioactive compounds, including anti-inflammatory agents and other therapeutic drugs.

Research Insight:

Research indicates that derivatives of this compound possess significant biological activity, making them candidates for drug development. For instance, modifications to the nitro group have been shown to enhance anti-cancer properties .

3. Analytical Chemistry

In analytical chemistry, this compound is used as a standard for chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its well-characterized properties allow for accurate calibration and quantification in complex mixtures.

Data Table: Chromatographic Properties

| Property | Value |

|---|---|

| Retention Time | Varies by method |

| Detection Limit | Low ng/mL range |

| Solvent Compatibility | Water, Ethanol |

Toxicological Studies

Due to its nitro group, this compound exhibits toxicity and poses environmental risks. Studies have assessed its effects on aquatic life and human health, leading to regulatory scrutiny regarding its use.

Toxicity Assessment:

Data suggests that exposure to high concentrations can lead to acute toxicity in aquatic organisms, necessitating careful handling and disposal practices .

作用機序

5-シス イロプロストは、プロスタサイクリンの作用を模倣することによって効果を発揮します。細胞表面のプロスタサイクリン受容体に結合し、アデニル酸シクラーゼの活性化とサイクリックアデノシンモノホスファート(cAMP)レベルの上昇につながります。 これは、血管平滑筋細胞の弛緩、血小板凝集の阻害、および治療効果に寄与するその他のさまざまな細胞応答につながります .

類似の化合物との比較

類似の化合物

イロプロスト: シスとトランスの両方の異性体を含む親化合物。

カルバプロスタサイクリン: 第1世代の安定なプロスタサイクリンアナログ。

トレプロスチニル: 肺動脈性高血圧の治療に使用される別のプロスタサイクリンアナログ。

独自性

5-シス イロプロストは、特定のC-5シス配置により、独自の薬理学的プロファイルを持ち、ユニークです。 カルバプロスタサイクリンなどの第1世代のプロスタサイクリンアナログと比較して、10倍の効力を示すことが示されています . このような高い効力により、研究と治療の両方の用途にとって価値のある化合物となっています。

さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

Similar Compounds

Iloprost: The parent compound, which includes both cis and trans isomers.

Carbaprostacyclin: A first-generation stable prostacyclin analog.

Treprostinil: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.

Uniqueness

5-cis Iloprost is unique due to its specific C-5 cis configuration, which provides it with a distinct pharmacological profile. It has been shown to have a ten-fold greater potency compared to first-generation prostacyclin analogs like carbaprostacyclin . This increased potency makes it a valuable compound for both research and therapeutic applications.

If you have any more questions or need further details, feel free to ask!

生物活性

2-Methyl-6-nitroaniline (CAS Number: 89-63-4) is an organic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO₂) attached to an aniline structure. The chemical formula is , and its molecular weight is 152.15 g/mol. The nitro group plays a crucial role in the compound's biological activity, influencing its interactions with biological molecules.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the nitration of 2-methylaniline. This process typically results in a mixture of products, which can be separated and purified using techniques such as recrystallization or chromatography.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. For instance, a study noted low incidences of hepatocellular carcinomas in high-dose male mice but did not find significant neoplastic effects in female rats or other treatment-related toxicities . These findings indicate that while there may be risks associated with high exposure levels, the compound does not exhibit overt toxicity at lower doses.

Table 2: Toxicity Findings from Animal Studies

| Study Reference | Species | Observed Effects |

|---|---|---|

| NCI (1978) | F344 Rats | No treatment-related neoplasia |

| NCI (1978) | B6C3F1 Mice | Low incidence of tumors |

The biological activity of this compound is largely attributed to its nitro group. Upon reduction, this group can generate reactive nitrogen species that interact with nucleophiles in proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzymatic Activity: Nitro compounds can inhibit various enzymes by modifying active sites.

- DNA Damage: Reactive intermediates can form adducts with DNA, leading to mutagenic effects.

These mechanisms highlight the dual nature of nitro compounds as both potential therapeutic agents and toxicants.

Case Studies

Recent studies have explored the broader implications of nitro compounds in medicinal chemistry. For example, research has shown that certain derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through similar mechanisms as those proposed for this compound . These findings suggest potential avenues for developing new therapeutic agents based on the structural framework of nitroanilines.

特性

IUPAC Name |

2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMRHMPITHLLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025631 | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992), Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.19 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

570-24-1, 60999-18-0 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methyl-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-methyl-ar-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060999180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUP165YKBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

199 to 205 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 2-methyl-6-nitroaniline?

A1: this compound has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. Spectroscopic characterization has been performed using IR, 1H NMR, and 13C NMR. []

Q2: Are there different crystal forms of this compound?

A2: Yes, research has identified a new polymorph of this compound that crystallizes with Z' = 2 in the space group P2(1)/c. This is in contrast to the previously known form, which has Z' = 1. The difference in hydrogen bonding synthons results in distinct crystal packing arrangements. [] Further investigation has revealed two additional unreported forms of this compound. Form 1 crystallizes in the space group P21/c with unit cell parameters a = 8.927A, b = 11.186A, c = 14.680A, α = 90°, β = 104.79°, γ = 90°. Form 2 also crystallizes in space group P21/c, but with unit cell parameters a = 3.925A, b = 12.850A, c = 14.275A, α = 90°, β = 91.46°, γ = 90°. []

Q3: How can this compound be synthesized?

A3: Several methods exist for synthesizing this compound. One approach utilizes o-nitroaniline as the starting material, undergoing acetylation, methylation, and hydrolysis reactions to yield the target compound. [] Another method involves a multi-step process starting with 2-toluidine, employing acetic acid for N-acylation, mixed acid for nitration, and hydrochloric acid hydrolysis. This procedure yields both 2-methyl-4-nitroaniline and this compound. []

Q4: Is there a simple method for separating this compound from 2-methyl-4-nitroaniline?

A4: Yes, a convenient separation method exploits the differential solubility of their hydrochloric salts. Treatment of the mixed hydrochloric salts with water selectively liberates this compound. Subsequent treatment of the filtrate with aqueous ammonia yields 2-methyl-4-nitroaniline. This approach achieves yields of 59.7% and 31.6% for this compound and 2-methyl-4-nitroaniline, respectively, both with purities exceeding 97.0%. []

Q5: What are the applications of this compound in organic synthesis?

A5: this compound serves as a key starting material for synthesizing various compounds, including the potent mutagen 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (5,8-DiMeIQx). [, ] It is also utilized in the synthesis of chiral derivatives of 1,2-benzenedisulfonimide, which function as efficient Brønsted acid catalysts in the Strecker reaction. [] Additionally, it serves as a precursor to 3-methylbenzene-1,2-diamine through a reduction reaction. []

Q6: What is known about the intermolecular interactions of aminonitromethylbenzenes like this compound?

A6: Quantum mechanical calculations have been employed to investigate the non-covalent interactions of various aminonitromethylbenzenes, including this compound. The findings indicate that not all short intermolecular distances traditionally classified as hydrogen bonds are genuinely bonding. In these compounds, interaction energies range from 0.23 kcal mol-1 to 5.59 kcal mol-1. Hydrogen bond formation leads to charge redistribution within the interacting molecules. []

Q7: Have there been studies on the solubility of this compound?

A7: Yes, research has explored the solid-liquid equilibrium of a ternary system comprising 2-methyl-4-nitroaniline, this compound, and ethyl acetate. [] Additionally, studies have investigated the solubility of this compound in binary solvent mixtures of ethyl acetate with methanol, ethanol, n-propanol, and isopropanol. These investigations included thermodynamic modeling to understand the solubility behavior. []

Q8: Are there any established methods for analyzing this compound and related compounds?

A8: High-performance liquid chromatography (HPLC) has been employed for analyzing this compound, particularly in separating it from its isomer, 2-methyl-4-nitroaniline. [] Optimization strategies using response surface methodologies have been applied to HPLC to determine the optimal conditions for separating these isomers. []

Q9: Has this compound been explored for its fluorescence properties?

A9: While not directly focused on this compound, research has investigated the fluorescence properties of 4-(hydroxymethyl)-2-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)phenol, synthesized from this compound and salicylaldehyde. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。